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Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide
hormone that, along with Apelin, serves as a ligand for the G protein-coupled apelin receptor
(APJ).[1][2] Initially recognized for its critical role in early embryonic development, particularly
heart formation, ELA has emerged as a significant player in the formation and development of
the vascular system.[3][4] The ELA gene can be processed into several active peptides,
including the 11-amino acid variant, Elabela-11 (ELA-11).[3] This guide provides a
comprehensive technical overview of the multifaceted roles of Elabela in vasculogenesis and
angiogenesis, detailing its signaling pathways, summarizing key quantitative data, and outlining
relevant experimental protocols.

The Role of Elabela in Vasculogenesis

Vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells called
angioblasts, is a fundamental process in embryonic development. For years, Vascular
Endothelial Growth Factor (VEGF) was considered the primary chemoattractant guiding
angioblasts to the embryonic midline to form the first major axial vessels.[5][6] However, recent
studies in zebrafish have challenged this model, establishing the ELA-APJ signaling axis as the
essential guidance cue.[6][7]
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Research has demonstrated that angioblasts intrinsically express the apelin receptor (APJ),
and their migration to the midline is primarily triggered by ELA secreted from the notochord.[5]
[7] In zebrafish embryos, disruption of ELA-APJ signaling leads to severe defects in angioblast
migration and the subsequent failure to form a proper vascular cord.[7] Conversely, the
absence of Vegfa signaling does not prevent this initial migration, indicating that ELA, not
VEGF, is the crucial chemoattractant for this specific developmental stage.[7] While Apelin can
partially compensate for a deficiency in Elabela, ELA is the principal ligand required for guiding
angioblasts during vasculogenesis.[7] This discovery identifies a novel mechanism for vascular
patterning with significant implications for understanding both normal development and
pathological conditions.[5][7]

Key Quantitative Findings in Vasculogenesis

Experimental

Finding Quantitative Result Reference
Model
52% of angioblasts
migrated towards
] Chemoattraction ELA-overexpressing
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Assay cells, compared to

20% towards control

cells.

The Role of Elabela in Angiogenesis

Angiogenesis is the process of forming new blood vessels from pre-existing ones. ELA has
been shown to be a potent pro-angiogenic factor in various physiological and pathological
contexts, including cardiovascular development, post-ischemic tissue repair, and placental
development.[8][9][10] It stimulates key endothelial cell (EC) functions, including proliferation,
migration, and tube formation.[11]

Competitive Regulation with Apelin

A unique aspect of ELA's function is its interplay with Apelin, the other endogenous ligand for
the APJ receptor. Studies on coronary angiogenesis reveal a competitive relationship between
the two peptides.[12][13] While both ELA and Apelin stimulate angiogenic activities, Apelin
appears to be a more robust stimulant.[12] When both ligands are present, ELA can repress
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the potent angiogenic effect of Apelin, suggesting a modulatory role.[12][13] This competition
for the same receptor may provide a mechanism for fine-tuning the angiogenic response,
ensuring balanced and moderate vessel growth.[13] In the absence of Apelin, ELA becomes
the primary signal, leading to a modest increase in coronary growth.[12]

Key Quantitative Findings in Angiogenesis
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Signaling Pathways

Elabela exerts its effects on angiogenesis and vasculogenesis by activating several

downstream signaling cascades upon binding to the APJ receptor. The primary pathways
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implicated are the PI3K/Akt and MAPK/ERK pathways.[3][14]

The PI3K/Akt Pathway

Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central mechanism for
ELA-induced angiogenesis.[8][14] This pathway is crucial for promoting endothelial cell
survival, proliferation, and migration.[15][16] Studies have shown that ELA treatment in human
umbilical vein endothelial cells (HUVECS) leads to the activation of Akt.[11] The pro-angiogenic
effects of ELA can be blocked by inhibitors of the PI3K/Akt pathway, confirming its essential
role.[11] This pathway is also involved in preventing apoptosis and regulating cell cycle
progression in endothelial cells.[8]
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ELA-11 activates the PI3K/Akt/mTOR signaling cascade.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)
pathway is another key mediator of ELA's vascular effects. Upon ELA binding to APJ, the
receptor complex can activate the phosphorylation of ERK1/2.[3] This activation is linked to the
induction of vascular development and endothelial cell proliferation.[3]
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Interaction with Other Pro-Angiogenic Pathways

ELA signaling does not occur in isolation. It integrates with other major angiogenic pathways:

 VEGF/VEGFR2 Pathway: ELA gene therapy in mouse models of myocardial infarction has
been shown to up-regulate the expression of VEGF and its receptor VEGFR2, promoting
angiogenesis in ischemic tissue.[9] Further studies indicate that endothelial ELA is a positive
regulator of post-ischemic angiogenesis specifically by upregulating VEGFR2 expression.
[17]

o Jaggedl/Notch3 Pathway: In the same myocardial infarction model, ELA gene therapy also
increased the expression of Jaggedl and Notch3, components of the Notch signaling
pathway, which is critical for vascular development and cell fate decisions.[9]

o TGF-§3 Pathway: ELA can enhance the transforming growth factor-3 (TGF-3) pathway,
leading to the phosphorylation of Smad2 and Smad3, which in turn can induce VEGF
expression, thereby promoting vasculogenesis.[3][18]
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Overview of ELA-11 signaling in vascular development.

Experimental Protocols

Investigating the role of Elabela in angiogenesis and vasculogenesis involves a range of
standardized in vitro and in vivo assays.
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In Vitro Angiogenesis Assays

These assays are essential for dissecting the specific effects of ELA on endothelial cells.

o Endothelial Cell Tube Formation Assay:

o Principle: This assay assesses the ability of endothelial cells to form capillary-like

structures (tubes) when cultured on a basement membrane matrix, such as Matrigel™ or

ECM Gel.[19][20][21] It mimics several steps of the in vivo angiogenesis process.[19]

o Methodology:

Plate Coating: Thaw basement membrane extract (BME) on ice. Coat wells of a 96-well
plate with a thin layer of BME (e.g., 50 pL/well).

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to
polymerize into a gel.[19]

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-
serum medium. Seed the cells (e.g., 1-2 x 10% cells/well) onto the surface of the
polymerized BME.[19]

Treatment: Add ELA-11, Apelin, or other test compounds to the appropriate wells at
desired concentrations.

Incubation: Incubate the plate at 37°C in a CO:z incubator for 4-18 hours.[19]

Analysis: Visualize the formation of tube-like structures using a phase-contrast
microscope. Quantify angiogenesis by measuring parameters such as total tube length,
number of branch points, or number of loops using imaging software (e.g., ImageJ).[20]

e Scratch-Wound (Migration) Assay:

o Principle: This assay measures the rate of cell migration to close a "wound" or gap created

in a confluent monolayer of cells.[19] It is used to assess the effect of ELA on endothelial

cell motility.

o Methodology:
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= Monolayer Formation: Seed endothelial cells in a 6-well or 24-well plate and grow them
to full confluency.[19]

= Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip
(e.g., p200).

» Washing: Gently wash the wells with PBS to remove detached cells and debris.

» Treatment: Add fresh low-serum medium containing ELA-11 or control substances.

» Imaging: Capture images of the scratch at time zero and at subsequent time points
(e.g., every 6-8 hours) until the wound is closed in the control group.

» Analysis: Measure the width of the scratch at different points and calculate the
percentage of wound closure over time.

» Endothelial Cell Proliferation Assay:

o Principle: This assay quantifies the effect of ELA on the proliferation of endothelial cells.

o Methodology:

» Cell Seeding: Seed endothelial cells at a low density in a 96-well plate.

» Treatment: After allowing cells to attach, replace the medium with low-serum medium
containing various concentrations of ELA-11 or controls.

= Incubation: Incubate for 24-72 hours.

» Quantification: Measure cell proliferation using methods such as:

» CCK-8/MTT Assay: Colorimetric assays that measure metabolic activity, which
correlates with cell number.[11]

» Ki67/PHH3 Staining: Immunofluorescent staining for proliferation markers (Ki67 or
Phospho-Histone H3) followed by cell counting.[12][13]
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» BrdU Incorporation: An immunoassay that detects the incorporation of
bromodeoxyuridine into newly synthesized DNA.
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Workflow for key in vitro angiogenesis experiments.

In Vivo Models

In vivo models are crucial for validating the physiological relevance of in vitro findings.

o Zebrafish Angioblast Migration Model:

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b11770342?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11770342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Principle: Utilizes transgenic zebrafish lines with fluorescently labeled endothelial cells

(e.g., Tg(flila:EGFP)) to visualize angioblast migration in a live, developing embryo.[7]

o Methodology:

Embryo Treatment: Treat zebrafish embryos with morpholinos to knock down ela, apinr,
or other genes of interest.

Chemoattraction: Create localized sources of ELA by injecting mRNA into a single cell
at the blastula stage to test for chemoattractive effects.[7]

Imaging: At specific time points (e.g., 18 hours post-fertilization), immobilize embryos
and perform confocal microscopy to image the location of the fluorescent angioblasts.[7]

Analysis: Quantify migration defects by measuring the distance of angioblasts from the
midline.

e Mouse Myocardial Infarction (MI) Model:

o Principle: Assesses the therapeutic potential of ELA to promote angiogenesis and improve

cardiac function after ischemic injury.[9]

o Methodology:

MI Induction: Induce myocardial infarction in mice by permanently ligating the left
anterior descending (LAD) coronary artery.

Treatment: Administer ELA via gene therapy (e.g., using an adeno-associated virus,
AAV-ELA) or direct peptide injection into the border zone of the infarct.[9]

Functional Assessment: After a set period (e.g., 4 weeks), assess cardiac function using
echocardiography.

Histological Analysis: Harvest hearts and perform immunohistochemical staining on
tissue sections to quantify capillary density (using markers like CD31 or vVWF) and
vessel maturation in the peri-infarct area.[9]
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Conclusion

Elabela-11 is a fundamentally important signaling peptide in the development and regulation of
the vascular system. Its discovery has reshaped our understanding of vasculogenesis,
identifying the ELA-APJ axis as the primary guidance system for angioblast migration, a role
previously attributed to VEGF. In the context of angiogenesis, ELA acts as a potent pro-
angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation
through the activation of the PI3K/Akt and ERK signaling pathways. Its competitive interaction
with Apelin at the APJ receptor suggests a sophisticated mechanism for modulating the
intensity of the angiogenic response. The continued elucidation of ELA's mechanisms and its
interplay with other signaling networks holds significant promise for the development of novel
therapeutic strategies targeting ischemic cardiovascular diseases and other conditions
involving aberrant blood vessel formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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